tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
Overview
Description
This compound, also known as tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate, is an important intermediate in many biologically active compounds . It has a molecular formula of C19H32BN3O4 and a molecular weight of 377.29 .
Synthesis Analysis
The synthesis of this compound involves several steps. It can be synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate . Another method involves the use of 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine and 1-4,4,4’,4’,5,5,5’,5’-Octamethyl-2,2’-bi(1,3,2-dioxaborolane) .Molecular Structure Analysis
The molecular structure analysis of this compound can be obtained from the Cambridge Crystallographic Data Centre .Chemical Reactions Analysis
This compound is an important intermediate in many biologically active compounds such as crizotinib . It can also be obtained by purification and isolation from tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate .Physical and Chemical Properties Analysis
This compound is a solid at 20°C and should be stored at 0-10°C . It has a melting point of 114.0 118.0 °C .Safety and Hazards
Mechanism of Action
Target of action
The compound contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Mode of action
The compound also contains a boronic acid pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). Compounds with this group are often used in Suzuki-Miyaura cross-coupling reactions, a type of chemical reaction used in organic synthesis .
Biochemical Analysis
Biochemical Properties
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. This compound is known to interact with a variety of enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as a boron source in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals. The interaction between this compound and enzymes such as ligases and transferases is essential for its function in these reactions .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling. Additionally, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. This compound can bind to specific proteins and enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it can induce adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes pronounced only above certain concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels. This compound can also affect the levels of key metabolites, thereby altering the overall metabolic state of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with other biomolecules and its overall function .
Properties
IUPAC Name |
tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34BNO4/c1-20(2,3)26-19(25)24-14-12-17(13-15-24)16-8-10-18(11-9-16)23-27-21(4,5)22(6,7)28-23/h8-11,17H,12-15H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJWODLFNSRSNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCN(CC3)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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